molecular formula C6F14 B1679568 Perfluorohexane CAS No. 355-42-0

Perfluorohexane

Cat. No.: B1679568
CAS No.: 355-42-0
M. Wt: 338.04 g/mol
InChI Key: ZJIJAJXFLBMLCK-UHFFFAOYSA-N
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Description

Perflexane is a fluorinated hydrocarbon and gaseous substance primarily used as an imaging contrast agent in echocardiograms. It is known for its ability to increase ultrasound reflectivity of blood, thereby improving ultrasound signaling.

Mechanism of Action

Target of Action

Perfluorohexane, also known as Tetradecafluorohexane, is a fluorocarbon, a derivative of hexane in which all the hydrogen atoms are replaced by fluorine atoms . It primarily targets the lipid layer and meibomian glands . It has been used in the field of ophthalmology as a vitreous substitute . It has also been used in medicine due to its ability to dissolve gases, including oxygen from the air, to a higher concentration than ordinary organic solvents .

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This effect is attributed to the weak intermolecular forces between this compound molecules, which allows “space” for gas molecules to partition into the liquid .

Biochemical Pathways

This compound mediates its actions in the lipid layer and meibomian glands . This interaction affects the tear film stability and tear evaporation rate, which are crucial in maintaining ocular surface health .

Pharmacokinetics

It is known that this compound is biologically inert and chemically stable . It is also known that this compound has a very long serum elimination half-life in humans, and preferentially distributes to serum and liver . The enterohepatic circulation of this compound likely contributes to its extended elimination half-lives .

Result of Action

This compound is administered ophthalmically to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It spreads rapidly across the ocular surface and is reported to cause minimal visual disturbances, attributed to its refractive index being similar to that of water .

Action Environment

This compound is resistant to environmental degradation, which leads to its persistence in the environment . Its lifespan is up to several thousand years, hence its nickname "forever pollutants" . This persistence in the environment means that humans, wildlife, and the environment continue to be exposed long after these compounds are released into the air, water, and soil .

Biochemical Analysis

Biochemical Properties

Perfluorohexane, like other fluorocarbons, dissolves gases, including oxygen from the air, to a higher concentration than ordinary organic solvents . This effect is attributed to the weak intermolecular forces between this compound molecules, which allows “space” for gas molecules to partition into the liquid .

Cellular Effects

This compound has been shown to have a biphasic effect on liver cell proliferation, promoting survival and proliferation at lower concentrations and being cytotoxic at higher concentrations . It has also been observed to cause a marked effect on T4 levels in both dams and offspring, with significant reductions from 5 mg/kg/day .

Molecular Mechanism

This compound binds to human serum albumin (HSA) mainly through electrostatic forces and hydrogen bonds . It has been observed to increase the expression of proliferating cell nuclear antigen (PCNA) and cell-cycle molecules (CDK2, CDK4, cyclin E, and cyclin D1) .

Temporal Effects in Laboratory Settings

In a study involving zebrafish embryos, the internal concentrations of this compound showed time- and concentration-dependent bioaccumulation . Effects on many metabolites were already observed at the lowest tested concentration (0.3 µM), and these effects were more pronounced at later stages of developmental (72 and 120 hpf) .

Dosage Effects in Animal Models

In animal models, this compound has been observed to reduce plasma TH levels in a concentration-dependent manner . The effects of this compound on zebrafish embryos were related to the disruption of the fatty acid oxidation (FAO), sugar metabolism, and other metabolic pathways in addition to oxidative stress .

Metabolic Pathways

This compound disrupts various metabolic pathways, including fatty acid oxidation (FAO) and sugar metabolism . It also affects other metabolic pathways in addition to causing oxidative stress .

Transport and Distribution

This compound is a highly mobile and persistent environmental contaminant . It is known to bioaccumulate in humans and animals

Preparation Methods

Perflexane-lipid microspheres are prepared using perfluorocarbon-based microbubbles. The preparation involves the encapsulation of perflexane gas within lipid microspheres. The industrial production method includes the use of a sterile, non-pyrogenic white powder with a diluted perflexane headspace. After reconstitution, the microspheres must be used within 30 minutes .

Chemical Reactions Analysis

Perflexane, being a fluorinated hydrocarbon, is relatively inert and does not undergo many chemical reactions. it can participate in reactions typical of organofluorides. These reactions include:

    Oxidation: Perflexane can undergo oxidation reactions, although it is generally resistant to such processes due to the strong carbon-fluorine bonds.

    Reduction: Reduction reactions are uncommon for perflexane.

    Substitution: Perflexane can undergo substitution reactions, where fluorine atoms may be replaced by other atoms or groups under specific conditions.

Common reagents and conditions for these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Perflexane has several scientific research applications, including:

Comparison with Similar Compounds

Perflexane is unique among fluorinated hydrocarbons due to its specific application as an ultrasound contrast agent. Similar compounds include:

Perflexane stands out due to its specific formulation as lipid microspheres, which enhances its effectiveness as an ultrasound contrast agent .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluorohexane
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InChI

InChI=1S/C6F14/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20
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InChI Key

ZJIJAJXFLBMLCK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
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Molecular Formula

C6F14
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro-
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Related CAS

25916-42-1
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID7046548
Record name Perfluorohexane
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Molecular Weight

338.04 g/mol
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Physical Description

Transparent solid; [Merck Index] Clear colorless liquid; [MSDSonline] Perfluoroalkanes are chemically stable, nonflammable, and physiologically inert; [Ullmann]
Record name Perfluorohexane
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Boiling Point

57.2 °C
Record name Perfluoro-n-hexane
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Solubility

Soluble in ethyl ether, benzene, chloroform
Record name Perfluoro-n-hexane
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Density

1.6910 g/cu cm at 20 °C, Density: 1.7560 at 0 °C; 1.66970 at 25 °C (air satd. 1 atm); 1.6717 at 25 °C (degassed, equilibrium vapor pressure).
Record name Perfluoro-n-hexane
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Vapor Pressure

218.0 [mmHg], 218 mm Hg at 25 °C
Record name Perfluorohexane
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Color/Form

Course, transparent, needle-like crystals, Liquid, Colorless radiolucent liquid

CAS No.

355-42-0
Record name Perfluorohexane
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Record name Perflexane [USAN:INN]
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Record name PERFLEXANE
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Record name Perfluoro-n-hexane
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Melting Point

-86.1 °C
Record name Perfluoro-n-hexane
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Synthesis routes and methods

Procedure details

A copolymer of poly-d-L-lactide is dissolved in methylethyl ether (b.p. 10.8° C.) at a polymer concentration of 10 mg/mL. To the mixture is added 1-bromoperfluorobutane to yield a perfluorohexane concentration of 2 mg/mL. The mixture is maintained in an ice water bath and agitated vigorously by sonication, as in Example 6. Water is then added to yield approximately 10 parts water for every one part ether. The mixture is then shaken in a Wig-L-Bug, producing a 1-bromoperfluorobutane-in-ether-in-water emulsion, equivalent to an oil-in-oil-in-water emulsion. The temperature is gradually increased and the pressure reduced resulting in evaporation of the ether phase. The poly-d-L-lactide copolymer precipitate out on the surface of the 1-bromoperfluorobutane, resulting in a suspension of 1-bromoperfluorobutane microspheres coated by a polymeric shell of poly-d-L-lactide.
[Compound]
Name
poly-d-L-lactide
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reactant
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Perfluorohexane
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Reactant of Route 4
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Reactant of Route 6
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Customer
Q & A

ANone: Perfluorohexane has a molecular formula of C6F14 and a molecular weight of 338.04 g/mol.

A: this compound consists of a six-carbon chain where all hydrogen atoms are replaced by fluorine atoms. The lowest energy conformation of the molecule is helical. []

A: Studies have shown that this compound exhibits good compatibility with most elastomers, composites, and electrical components found in aircraft, suggesting compatibility with various materials. [, ]

A: this compound demonstrates remarkable thermal stability, showing no significant degradation even when exposed to temperatures as high as 450°C in the presence of air and a palladium catalyst. []

A: this compound can be administered in liquid form or as a vapor. Liquid administration has been explored for liquid ventilation, while vaporization offers a less invasive approach. [, , , , , ]

A: During liquid ventilation, this compound facilitates lung mechanics and improves oxygenation due to its ability to dissolve high concentrations of oxygen. It may also exert a mechanical effect that helps open collapsed lung areas. []

A: Studies suggest that this compound can attenuate the proinflammatory response during lung injury, potentially improving pulmonary function and histological findings. [, , ]

A: Research indicates that this compound vapor can partially reverse the abnormal blood flow distribution observed in surfactant-depleted lung injury models. []

ANone: While not specifically covered in the provided research, this compound's ability to carry dissolved oxygen suggests potential for drug delivery applications in the lungs.

A: In vitro studies have shown that this compound can downregulate the expression of proinflammatory and procoagulant factors in activated monocytes and alveolar macrophages. []

A: Research demonstrates that this compound can significantly inhibit the secretion of interleukin-2 by concanavalin A-stimulated lymphocytes, suggesting an immunosuppressive effect. []

A: this compound is used as a core material in microbubbles and nanodroplets for contrast-enhanced ultrasound imaging. [, , , ]

A: this compound nanodroplets can be acoustically vaporized, producing echogenic microbubbles that enhance ultrasound contrast. Its low boiling point allows for repeated vaporization and condensation cycles. [, ]

A: Yes, this compound nanodroplets can be conjugated with antibodies to target specific cells, such as those overexpressing the epidermal growth factor receptor (EGFR), for molecular ultrasound imaging. []

A: While this compound itself is considered relatively inert, some studies highlight the presence of this compound sulfonate (PFHxS) as a potential contaminant in environmental and biological samples. [, , , ]

A: Yes, molecular dynamics simulations have been used to investigate the behavior of this compound at interfaces, in mixtures, and to predict its solubility in various solvents. [, , , ]

A: The SAFT-γ Mie group-contribution approach has been successfully used to predict the adsorption isotherms of this compound in activated carbon. []

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